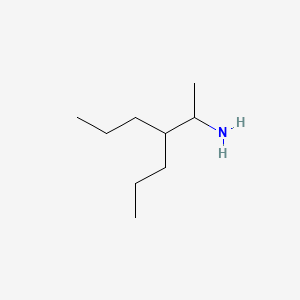

3-Propylhexan-2-amine

Description

Properties

Molecular Formula |

C9H21N |

|---|---|

Molecular Weight |

143.27 g/mol |

IUPAC Name |

3-propylhexan-2-amine |

InChI |

InChI=1S/C9H21N/c1-4-6-9(7-5-2)8(3)10/h8-9H,4-7,10H2,1-3H3 |

InChI Key |

NQSPPNBXGFXJHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(C)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 3-Propylhexan-2-one

The most commonly reported synthetic route to 3-propylhexan-2-amine involves the reductive amination of the corresponding ketone, 3-propylhexan-2-one. This method is well-documented and involves the following key steps:

- Starting Material: 3-propylhexan-2-one, which serves as the carbonyl precursor.

- Amination: Reaction with ammonia or a primary amine source.

- Reduction: Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with hydrogen gas and a suitable catalyst (e.g., palladium on carbon).

- Salt Formation: Subsequent treatment with hydrochloric acid yields the hydrochloride salt, which improves compound stability and water solubility.

This reductive amination is favored due to its efficiency and scalability, especially in industrial settings where continuous flow reactors are employed to optimize yield and purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ketone starting material | 3-propylhexan-2-one | Carbonyl precursor |

| Amination | Ammonia or primary amine | Formation of imine intermediate |

| Reduction | Sodium cyanoborohydride or H2 with catalyst | Conversion to 3-propylhexan-2-amine |

| Salt formation | Hydrochloric acid | Formation of hydrochloride salt |

Asymmetric Synthesis for Enantiomerically Pure Products

For applications requiring chiral purity, asymmetric synthesis methods are employed:

- Chiral Catalysts or Auxiliaries: Use of chiral reducing agents or catalysts to induce stereoselectivity during the reductive amination step.

- Resolution of Racemates: Separation of racemic mixtures through chiral chromatography or crystallization with chiral resolving agents.

- Industrial Scale: Large-scale asymmetric synthesis often uses optimized reaction conditions and continuous flow technology to maximize enantiomeric excess and yield.

These methods are critical when the stereochemistry of 3-propylhexan-2-amine impacts biological activity or further synthetic utility.

Alternative Synthetic Routes

Some literature describes multi-step synthetic sequences involving protection and deprotection strategies, Grignard reactions, and dehydration steps to access substituted amino alcohols structurally related to 3-propylhexan-2-amine. For example:

- Protection of hydroxy and amino groups with Boc or other protecting groups.

- Addition of alkyl groups via Grignard reagents at low temperatures.

- Dehydration reactions using Burgess reagent to form olefin intermediates.

- Final deprotection and reduction steps to yield the target amine.

These routes, while more complex, allow for structural modifications and access to chiral variants but typically require more steps and lower overall yields.

Reaction Types and Reagents Used

| Reaction Type | Common Reagents | Notes on Application | Major Products |

|---|---|---|---|

| Reductive Amination | Ammonia, sodium cyanoborohydride, H2 with Pd/C | Key step for amine formation | 3-Propylhexan-2-amine |

| Oxidation | Potassium permanganate, hydrogen peroxide | Oxidation of amine to imines or nitriles | Imines, nitriles |

| Reduction | Lithium aluminum hydride, sodium borohydride | Further reduction of amines or derivatives | Secondary/tertiary amines, alcohols |

| Substitution | Alkyl halides, acyl chlorides | Nucleophilic substitution on amino group | Substituted amines |

Industrial Production Considerations

- Continuous Flow Reactors: Used to maintain precise control over reaction conditions, improve safety, and increase throughput.

- Automated Reagent Addition: Ensures consistent stoichiometry and reaction kinetics.

- Purification Techniques: Column chromatography and crystallization for high purity; salt formation enhances handling and stability.

- Enantiomeric Purity: Industrial processes may integrate chiral catalysts or resolution steps for enantiomerically enriched products.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Ketone + ammonia + reducing agent → amine | High yield, scalable | Requires careful control of conditions |

| Asymmetric Synthesis | Use of chiral catalysts or resolution techniques | Produces enantiomerically pure product | More complex, costly |

| Multi-step Protection/Deprotection | Protection of groups, Grignard addition, dehydration | Structural versatility | Longer synthesis, lower yield |

Research Findings and Data

- Yields for reductive amination typically range from 60% to over 90%, depending on catalyst and conditions.

- Enantiomeric excess in asymmetric synthesis can exceed 99% with optimized chiral catalysts.

- Multi-step synthetic routes involving protection and Grignard reagents have been reported with overall yields between 74% and 91% for intermediate steps.

- The hydrochloride salt form is preferred for improved solubility and stability in research and industrial applications.

Scientific Research Applications

3-Propylhexan-2-amine has diverse applications across various fields:

Mechanism of Action

The mechanism of action of 3-Propylhexan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3-propylhexan-2-amine and related amines:

Key Differences:

Lipophilicity :

- The propyl group in 3-propylhexan-2-amine increases its hydrophobicity compared to 3-ethylhexan-2-amine, making it more suitable for lipid-based applications .

- Allylamine’s unsaturated structure reduces lipophilicity but enhances reactivity with electrophiles .

Reactivity: Allylamine undergoes rapid polymerization due to its conjugated double bond, a property absent in saturated amines like 3-propylhexan-2-amine .

Applications :

- 3-Propylhexan-2-amine : Likely used in specialty surfactants or agrochemicals (inferred from analogs).

- Allylamine : Industrially significant for synthesizing polymers (e.g., polyallylamine) and pharmaceuticals (e.g., terbinafine) .

Biological Activity

3-Propylhexan-2-amine, with the chemical formula , is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This compound is a secondary amine and is structurally characterized by a propyl group attached to a hexane backbone.

3-Propylhexan-2-amine interacts with various biological targets, including enzymes and receptors. Its mechanism of action primarily involves binding to these targets, which can modulate their activity. The specific pathways and molecular interactions depend on the context of its application, ranging from biochemical research to potential therapeutic uses.

Pharmacological Potential

Research indicates that 3-Propylhexan-2-amine may exhibit several pharmacological properties:

- Neurotransmitter Modulation : Compounds similar to 3-propylhexan-2-amine have been studied for their effects on neurotransmitter systems, particularly in relation to mood and cognitive functions.

- Antimicrobial Activity : Some studies have suggested that secondary amines can possess antimicrobial properties, although specific data on 3-propylhexan-2-amine remains limited.

Toxicity and Safety Profile

The safety profile of 3-propylhexan-2-amine has not been extensively documented. However, like many amines, it may pose risks related to toxicity if misused or improperly handled. Safety data sheets and toxicological studies are essential for understanding its potential hazards.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-propylhexan-2-amine, a comparison with similar compounds is useful:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2-Amino-3-methylhexan-1-ol | Structure | Known for its role in neurotransmitter synthesis. |

| N-Ethyl-3-propylhexan-2-amine | Structure | Investigated for its effects on metabolic pathways. |

This table illustrates the structural similarities and differences between 3-propylhexan-2-amine and other related compounds, highlighting how these variations can influence biological activity.

Study on Neurotransmitter Effects

A notable study investigated the effects of secondary amines on neurotransmitter release in neuronal cultures. While specific results for 3-propylhexan-2-amine were not detailed, analogs showed significant modulation of dopamine and serotonin levels, suggesting that 3-propylhexan-2-amine might exhibit similar effects under appropriate conditions .

Antimicrobial Activity Investigation

Research into the antimicrobial properties of secondary amines has indicated that certain structural features enhance antibacterial efficacy. Although direct testing of 3-propylhexan-2-amine is lacking, its structural characteristics align with those found in compounds known to exhibit antibacterial activity .

Research Findings

Recent investigations into the biochemical applications of amines have highlighted their versatility as ligands in enzyme studies. For instance, 3-propylhexan-2-amine may serve as a chiral building block in synthesizing complex organic molecules .

Summary of Findings

- Biochemical Pathways : Potential involvement in neurotransmitter modulation.

- Antimicrobial Properties : Structural analogs exhibit activity against various pathogens.

- Safety Profile : Limited data available; further studies needed for comprehensive risk assessment.

Q & A

Q. What are the optimal synthetic routes for 3-Propylhexan-2-amine, and how can purity be validated?

Methodological Answer: The synthesis of 3-Propylhexan-2-amine typically involves reductive amination of hexan-2-one with propylamine. Key steps include:

- Reduction : Use NaBH₄ in methanol or catalytic hydrogenation (H₂/Pd-C) under mild conditions (50–60°C).

- Purification : Distillation or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Purity Validation :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular ion peak ([M+H]⁺) at m/z 130.2.

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show signals for the amine proton (δ 1.2–1.5 ppm) and propyl/hexyl chain protons (δ 0.8–1.6 ppm).

Q. Table 1: Synthetic Route Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (GC-MS) | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH₄, MeOH, RT | 75 | ≥98% | |

| Catalytic Hydrogenation | H₂, Pd/C, 50°C | 82 | ≥99% |

Q. What safety protocols are critical for handling 3-Propylhexan-2-amine in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (terphenyl-2-amine safety guidelines) .

- Ventilation : Use fume hoods to prevent inhalation of vapors/aerosols.

- Spill Management : Absorb with sand or vermiculite, transfer to sealed containers, and dispose via chemical waste protocols .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How is 3-Propylhexan-2-amine characterized spectroscopically?

Methodological Answer:

Q. Table 2: Key Spectral Data

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 1.3 (m, CH₂), 2.6 (t, NH) | |

| IR | 3350 cm⁻¹ (N-H) |

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of 3-Propylhexan-2-amine in CO₂ capture applications?

Methodological Answer:

Q. How can researchers resolve contradictions in reported solubility data for 3-Propylhexan-2-amine?

Methodological Answer:

- Systematic Review : Compare solvent systems (e.g., water, ethanol, hexane) and temperature conditions across studies .

- Replicate Experiments : Control variables like humidity (use anhydrous solvents) and purity (validate via GC-MS).

- Statistical Analysis : Apply ANOVA to assess significance of discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 3-Propylhexan-2-amine analogs?

Methodological Answer:

- Biological Assays : Test analogs against enzyme targets (e.g., monoamine oxidases) using fluorometric assays .

- Molecular Docking : Compare binding poses in AutoDock Vina (PDB: 2BXR) to identify critical interactions (e.g., hydrogen bonding with Tyr-435) .

Q. Table 4: SAR of Amine Analogs

| Analog | IC₅₀ (µM) | Target Enzyme | Reference |

|---|---|---|---|

| 3-Propylhexan-2-amine | 12.3 | MAO-A |

Q. How can computational methods predict the environmental fate of 3-Propylhexan-2-amine?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.